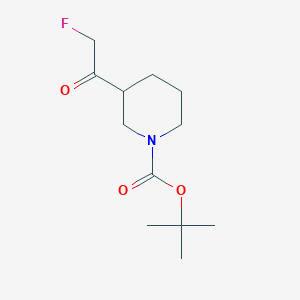
Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20FNO3 and a molecular weight of 245.29 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: The fluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: This compound has a trifluoroacetyl group instead of a fluoroacetyl group, which can lead to different reactivity and biological activity.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has an ethoxy group, which can affect its chemical properties and applications.
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 |
InChI Key |
NOZYBLYZBMTICE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















